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Compound of Interest

Compound Name: 5,5-Dimethyl-2-hexene

Cat. No.: B3327663

An In-depth Technical Guide to 5,5-Dimethyl-2-
hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the chemical compound 5,5-Dimethyl-2-
hexene, including its isomers, chemical identifiers, physical and chemical properties, and a
representative synthetic protocol.

IUPAC Nomenclature and CAS Registry Information

5,5-Dimethyl-2-hexene is an acyclic alkene that exists as two geometric isomers, (E) and (Z).
The location of the double bond is between the second and third carbon atoms of the hexene

chain.
Isomer IUPAC Name Synonyms CAS Number
) (E)-5,5-dimethylhex-2-  trans-5,5-Dimethyl-2-
(E)-isomer 39782-43-9
ene hexene
) (2)-5,5-dimethylhex-2-  cis-5,5-Dimethyl-2-
(2)-isomer 39761-61-0
ene Hexene
N 5,5-Dimethyl-2-
Unspecified Isomer 36382-10-2
hexene
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Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the isomers of 5,5-Dimethyl-2-

hexene. This data is essential for experimental design, analytical method development, and

quality control.

Table 2.1: General and Computed Properties

Property

(E)-5,5-dimethylhex-2-ene

(2)-5,5-dimethylhex-2-ene

Molecular Formula

CsHais

CsHais

Molecular Weight

112.21 g/mol [1][2]

112.2126 g/mol [3][4]

Exact Mass

112.125200510 Da[1]

112.125200510 Da[5]

IUPAC Standard InChl

INChl=1S/C8H16/c1-5-6-7-
8(2,3)4/h5-6H,7H2,1-4H3/b6-
5+[2]

InChl=1S/C8H16/c1-5-6-7-
8(2,3)4/h5-6H,7H2,1-4H3/b6-
5-3](4]

IUPAC Standard InChiKey

NWZJILSKAFZXSQH-
AATRIKPKSA-N[2]

NWZJILSKAFZXSQH-
WAYWQWQTSA-N[3][4]

Canonical SMILES

CC=CCC(C)(C)C

C/IC=C\CC(C)(C)C

XLogP3

3.3[1][5]

3.3[5]

Complexity

72.5[1]

72.5[5]

Table 2.2: Experimental Physical Properties
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Property (E)-5,5-dimethylhex-2-ene (2)-5,5-dimethylhex-2-ene
Boiling Point Not specified 104.1 °C at 760 mmHg[5]
Density Not specified 0.727 g/cm3[5]

Refractive Index Not specified 1.4088[5]

Vapor Pressure Not specified 36.3 mmHg at 25°C[5]

Flash Point Not specified 8.4 °C[5]

Melting Point Not specified -103.01 °C (estimate)[5]

Kovats Retention Index

706 - 716.8 (Standard non-
polar)[1][2]

Data not available

Table 2.3: Spectroscopic Data Availability

Spectrum Type

(E)-5,5-dimethylhex-2-ene

(Z)-5,5-dimethylhex-2-ene

Mass Spectrometry

Available[2]

Available[3]

IR Spectroscopy

Data not available

Available[3]

13C NMR

Available[1]

Data not available

Gas Chromatography

Available[2]

Available[3]

Experimental Protocols: Synthesis of 5,5-Dimethyl-

2-hexene

A common and effective method for the stereoselective synthesis of alkenes is the Wittig

reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

To synthesize 5,5-Dimethyl-2-hexene, one could react pivalaldehyde (2,2-dimethylpropanal)

with the appropriate phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can be

influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as

the one in this proposed synthesis, typically favor the formation of the (Z)-isomer.

3.1. lllustrative Synthesis of (2)-5,5-Dimethyl-2-hexene via Wittig Reaction
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This protocol is a representative example of how 5,5-Dimethyl-2-hexene could be synthesized
in a laboratory setting.

Step 1: Preparation of the Phosphonium Salt

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
triphenylphosphine (1.0 eq) and 1-bromopropane (1.0 eq) in a suitable solvent such as
toluene.

e Heat the mixture to reflux and maintain for 24 hours.

e Cool the reaction mixture to room temperature, which should induce the precipitation of the
propyltriphenylphosphonium bromide salt.

e Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under
vacuum.

Step 2: Ylide Formation and Reaction with Pivalaldehyde

e Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous
tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the suspension to -78 °C using a dry ice/acetone bath.

e Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise to the suspension. The
formation of the deep red-colored ylide indicates a successful reaction.

 Allow the solution to stir at -78 °C for one hour.

o Slowly add pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) to the ylide solution.
 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride (NH4ClI).
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» Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

e The crude product will contain the desired 5,5-Dimethyl-2-hexene and triphenylphosphine
oxide as a byproduct. Purify the product by column chromatography on silica gel using a
non-polar eluent such as hexanes to isolate the final product.

Diagrams and Workflows

4.1. Isomeric Relationship of 5,5-Dimethyl-2-hexene

The following diagram illustrates the relationship between the (E) and (Z) isomers of 5,5-
Dimethyl-2-hexene.

Isomers of 5,5-Dimethyl-2-hexene

G,S-Dimethyl-z-hexene)

isa isa

(E)-5,5-dimethylhex-2-ene (2)-5,5-dimethylhex-2-ene
(trans) (cis)

Click to download full resolution via product page

Isomers of 5,5-Dimethyl-2-hexene

4.2. Synthetic Workflow for 5,5-Dimethyl-2-hexene via Wittig Reaction

This diagram outlines the key steps in the synthesis of 5,5-Dimethyl-2-hexene using the Wittig
reaction, as detailed in the experimental protocol.
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Synthetic Workflow: Wittig Reaction
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Synthetic Workflow: Wittig Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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